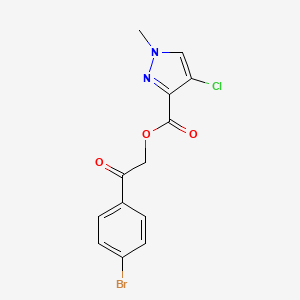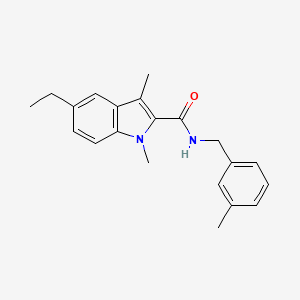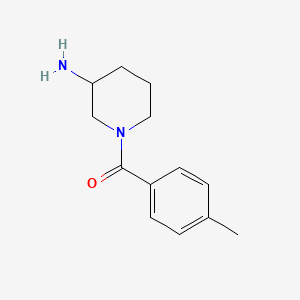![molecular formula C23H21N5O4 B10863880 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863880.png)
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic molecule that features an indole moiety, a nitrophenyl group, and a dihydropyrrolopyrazolone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrophenyl group and the formation of the dihydropyrrolopyrazolone core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing biological processes such as signal transduction and gene expression . The nitrophenyl group may also contribute to its activity by interacting with specific enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dipropyltryptamine (5-MeO-DPT): A tryptamine derivative with similar structural features.
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with comparable biological activities.
Uniqueness
5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYL-4-(3-NITROPHENYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: is unique due to its combination of an indole moiety, a nitrophenyl group, and a dihydropyrrolopyrazolone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H21N5O4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H21N5O4/c1-13-20-21(26-25-13)23(29)27(22(20)14-4-3-5-16(10-14)28(30)31)9-8-15-12-24-19-7-6-17(32-2)11-18(15)19/h3-7,10-12,22,24H,8-9H2,1-2H3,(H,25,26) |
InChI Key |
DQHFBBLIUXULGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=C3C=C(C=C4)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10863797.png)
![methyl [(4Z)-4-{1-[2-(cyclopropylcarbonyl)hydrazinyl]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863799.png)
![(4Z)-5-methyl-2-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863801.png)
![3,4-Dimethoxybenzaldehyde O~1~-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime](/img/structure/B10863807.png)
![4-benzyl-N-[4-(phenylamino)phenyl]piperidine-1-carbothioamide](/img/structure/B10863815.png)
![1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10863818.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10863826.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10863831.png)



![4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-N-ethylpiperidine-1-carbothioamide](/img/structure/B10863859.png)
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863861.png)
![1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10863866.png)
